

Application Notes and Protocols for DSM265 Susceptibility Testing in P. falciparum Cultures

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the in vitro cultivation of Plasmodium falciparum and the subsequent determination of the susceptibility of the parasite to the antimalarial compound **DSM265**. The protocols outlined below are based on established laboratory techniques and are intended to guide researchers in accurately assessing the efficacy of this novel drug candidate.

Introduction to P. falciparum Culture and DSM265

Plasmodium falciparum is the most virulent species of malaria parasite and is responsible for a significant global health burden. The continuous in vitro cultivation of its erythrocytic stages, a technique pioneered by Trager and Jensen, is a cornerstone of malaria research, enabling studies in parasite biology and drug development.[1][2]

DSM265 is a potent and selective inhibitor of the P. falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[3][4][5][6][7][8] This pathway is essential for the synthesis of DNA and RNA, and its inhibition leads to parasite death.[6][7][9] **DSM265** has demonstrated activity against both the blood and liver stages of P. falciparum, including drug-resistant strains.[3][5][7][10]

Quantitative Susceptibility of P. falciparum Strains to DSM265



The following table summarizes the 50% effective concentration (EC $_{50}$) and 50% inhibitory concentration (IC $_{50}$) values of **DSM265** against various P. falciparum strains as reported in the literature.

Strain	EC50 / IC50	Units	Reference
3D7	4.3	nM	[4]
Multiple Strains (Range)	1 - 4	ng/mL	[3]
PfDHODH Enzyme	8.9	nM (IC50)	[4]

Experimental Protocols

Continuous In Vitro Culture of P. falciparum Asexual Erythrocytic Stages

This protocol describes the standard method for maintaining a continuous culture of P. falciparum in human erythrocytes.

Materials:

- P. falciparum parasite strain (e.g., 3D7)
- Human erythrocytes (blood group O+)
- Complete Culture Medium (CCM):
 - RPMI 1640 medium with L-glutamine and HEPES buffer
 - 10% heat-inactivated human serum or 0.5% Albumax I[1][2]
 - Gentamicin (optional, to prevent bacterial contamination)
- Sterile, flat-bottomed cell culture flasks
- Gas mixture (5% CO₂, 5% O₂, 90% N₂)



- Incubator at 37°C
- Centrifuge
- Microscope and Giemsa stain for monitoring parasitemia

Procedure:

- Preparation of Erythrocytes:
 - Wash human erythrocytes three times with RPMI 1640 medium by centrifugation at 500 x g for 5 minutes.
 - Remove the supernatant and the buffy coat after each wash.
 - Resuspend the erythrocyte pellet to a 50% hematocrit in CCM.
- Initiation and Maintenance of Culture:
 - To initiate a culture, mix the thawed parasite stock with fresh erythrocytes in a culture flask to achieve an initial parasitemia of 0.5-1% and a final hematocrit of 5%.
 - Add the appropriate volume of CCM.
 - Place the flask in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C.
- Daily Maintenance:
 - Each day, remove the culture flask from the incubator and allow the erythrocytes to settle.
 - Carefully aspirate the supernatant (spent medium) and replace it with fresh, pre-warmed
 CCM.
 - Gently resuspend the erythrocytes.
 - Every 2-3 days, split the culture by adding fresh erythrocytes to maintain a parasitemia between 1-5%.



- · Monitoring Parasitemia:
 - Prepare a thin blood smear from the culture.
 - Stain with Giemsa and examine under a microscope to determine the percentage of infected erythrocytes (parasitemia) and the parasite stages.

DSM265 Susceptibility Testing using the SYBR Green I-based Fluorescence Assay

This assay is a widely used, high-throughput method for determining the IC₅₀ values of antimalarial drugs.[11][12][13][14][15] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.

Materials:

- Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit in CCM)
- DSM265 stock solution (in DMSO)
- 96-well black, clear-bottom microplates
- SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08%
 Triton X-100, and 1x SYBR Green I.
- Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

- Drug Plate Preparation:
 - Prepare serial dilutions of **DSM265** in CCM in a separate 96-well plate. The final concentrations should typically range from picomolar to micromolar.
 - Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).



 $\circ\,$ Transfer 25 μL of each drug dilution to the corresponding wells of the black, clear-bottom assay plate.

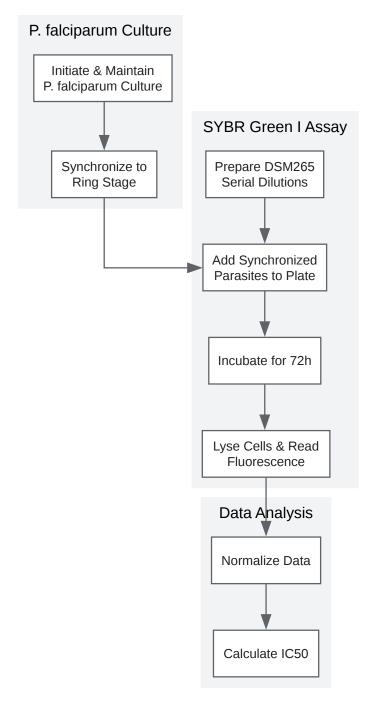
Parasite Addition:

- Add 200 μL of the synchronized ring-stage parasite culture to each well.
- Incubation:
 - Incubate the plate for 72 hours under the same conditions as the continuous culture (37°C, 5% CO₂, 5% O₂, 90% N₂).
- Lysis and Fluorescence Measurement:
 - \circ After incubation, carefully remove the plate and add 100 μL of SYBR Green I lysis buffer to each well.
 - Incubate the plate in the dark at room temperature for 1-2 hours.
 - Measure the fluorescence using a plate reader.
- Data Analysis:
 - Subtract the background fluorescence (uninfected erythrocytes) from all readings.
 - Normalize the data to the drug-free control wells (100% growth).
 - Plot the percentage of parasite growth inhibition against the log of the drug concentration.
 - Calculate the IC₅₀ value using a non-linear regression analysis (e.g., sigmoidal doseresponse curve).

Visualizations



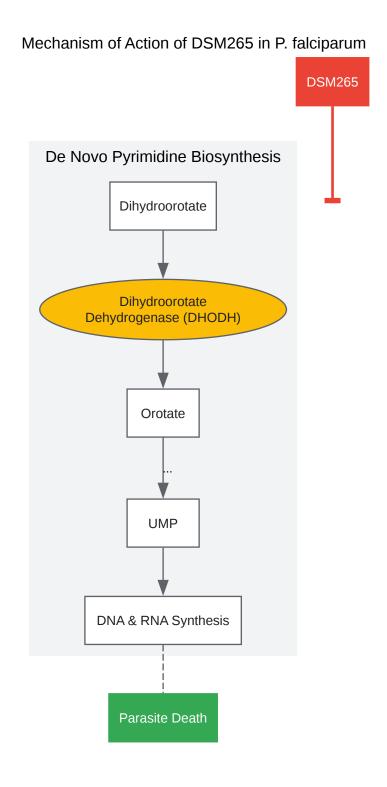
Experimental Workflow for DSM265 Susceptibility Testing



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Caption: Workflow for **DSM265** susceptibility testing.





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